molecular formula C19H22N2O4S B2632847 2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 941901-82-2

2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2632847
CAS No.: 941901-82-2
M. Wt: 374.46
InChI Key: DGTKDMBFHRYQQJ-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a sulfonyl group attached to a methoxyphenyl ring and a phenylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

  • Formation of the Sulfonyl Intermediate

      Starting Materials: 4-Methoxybenzenesulfonyl chloride and an appropriate base (e.g., triethylamine).

      Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the sulfonyl chloride intermediate.

  • Coupling with Piperazine

      Starting Materials: The sulfonyl chloride intermediate and 1-(4-phenylpiperazin-1-yl)ethanone.

      Reaction Conditions: The coupling reaction is performed in the presence of a base such as sodium carbonate in a polar solvent like acetonitrile, typically at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Continuous Flow Reactors: To ensure precise control over reaction conditions and improve yield.

    Automated Synthesis Systems: For large-scale production, reducing human error and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-hydroxyphenylsulfonyl derivative.

    Reduction: Formation of 4-methoxyphenylsulfide derivative.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs, particularly in the development of central nervous system (CNS) agents.

    Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonyl-containing enzymes.

    Pharmaceutical Research: Explored for its potential therapeutic effects in treating conditions like anxiety and depression due to its interaction with serotonin receptors.

    Industrial Applications: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone involves:

    Molecular Targets: Primarily interacts with serotonin receptors in the CNS, modulating neurotransmitter activity.

    Pathways Involved: Influences the serotonin signaling pathway, potentially leading to anxiolytic and antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-4-phenylpiperazine: Lacks the sulfonyl group, resulting in different pharmacological properties.

    2-(4-Methoxyphenylsulfonyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group on the piperazine ring, which may alter its biological activity.

Uniqueness

2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its combination of a sulfonyl group and a phenylpiperazine moiety, which provides a distinct pharmacological profile and makes it a valuable compound for drug development and research.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)15-19(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTKDMBFHRYQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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